,4,5-Trifluorobenzyl alcohol is classified as an aryl fluorinated building block. This means it is a molecule containing a benzene ring (aryl group) with three fluorine atoms attached at specific positions (2, 4, and 5) and a hydroxyl group (alcohol) attached to the benzene ring through a methylene bridge (CH₂).
These features make 2,4,5-trifluorobenzyl alcohol a valuable intermediate in organic synthesis, allowing researchers to incorporate the trifluoromethyl group (-CF₃) and a hydroxyl group (-OH) into various target molecules. The trifluoromethyl group can influence the physical and chemical properties of the resulting molecule, such as its lipophilicity (fat solubility), metabolic stability, and protein-binding affinity. Source: Sigma-Aldrich product page:
Due to the aforementioned properties, 2,4,5-trifluorobenzyl alcohol finds applications in medicinal chemistry research. Scientists can introduce this group into potential drug candidates to explore its impact on various aspects, including:
,4,5-Trifluorobenzyl alcohol's applications extend beyond medicinal chemistry. Researchers in various fields can utilize this molecule as a versatile building block to create novel materials with specific properties, such as:
2,4,5-Trifluorobenzyl alcohol is a fluorinated aromatic compound characterized by the presence of three fluorine atoms at positions 2, 4, and 5 on the benzene ring, with a hydroxymethyl group attached to the benzene. Its linear formula is F₃C₆H₂CH₂OH, and it has a molecular weight of 162.11 g/mol. This compound is notable for its unique electronic properties imparted by the fluorine substituents, which enhance its reactivity and utility in various chemical applications .
While specific biological activities of 2,4,5-trifluorobenzyl alcohol are not extensively documented, it is known to cause skin and eye irritation upon contact. This suggests that safety precautions should be taken when handling the compound. Its properties as a fluorinated building block may also imply potential applications in medicinal chemistry and agrochemicals .
Several synthetic routes exist for producing 2,4,5-trifluorobenzyl alcohol:
2,4,5-Trifluorobenzyl alcohol serves as an important building block in organic synthesis and has applications in:
Interaction studies involving 2,4,5-trifluorobenzyl alcohol have indicated that environmental factors significantly influence its behavior. Factors such as temperature and pH can affect its stability and reactivity. Additionally, studies on its interaction with biological systems are ongoing to evaluate its potential effects and mechanisms of action .
Here are some compounds similar to 2,4,5-trifluorobenzyl alcohol:
Compound Name | Number of Fluorine Atoms | Unique Features |
---|---|---|
2,3,4,5,6-Pentafluorobenzyl alcohol | Five | More electron-deficient and reactive |
4-Fluorobenzyl alcohol | One | Less reactive with different chemical properties |
2,4,5-Trifluorophenylacetic acid | Three | Contains a carboxylic acid group instead of hydroxyl |
3-Fluorobenzyl alcohol | One | Different positioning of fluorine affecting reactivity |
2-Fluorobenzyl alcohol | One | Less complex electronic effects compared to this compound |
Uniqueness: The distinct arrangement of three fluorine atoms on the benzene ring imparts unique electronic and steric effects to 2,4,5-trifluorobenzyl alcohol. This positioning enhances its utility as a building block for synthesizing complex fluorinated compounds while differentiating it from other similar compounds .
Irritant